molecular formula C9H10<br>CH3C6H4CH=CH2<br>C9H10 B7769411 4-Methylstyrene CAS No. 24936-41-2

4-Methylstyrene

Cat. No. B7769411
Key on ui cas rn: 24936-41-2
M. Wt: 118.18 g/mol
InChI Key: JLBJTVDPSNHSKJ-UHFFFAOYSA-N
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Patent
US05468823

Procedure details

A syndiotactic poly-p-methyl-styrene in powder form is prepared according to the method described in Macromolecules, 1989, 22, 104. p-Methyl-styrene (0.5 mmoles) is polymerized in toluene (59 ml) at 50° C. for 24 hours, in the presence of tetrabenzyltitanium (5·10 moles) and methylalumoxane (0.3 g); 8.5 g of s-PpMS are obtained. A film about 100 microns thick is produced by compression molding at a pressure of 2 Kg/cm2 and at a temperature of 230° C. An amorphous film is thus obtained.
Name
methylalumoxane
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
59 mL
Type
reactant
Reaction Step One
Quantity
10 mol
Type
catalyst
Reaction Step One
[Compound]
Name
poly-p-methyl-styrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Al]1[CH2:7][CH2:6][CH2:5][CH2:4]O1.[C:8]1(C)[CH:13]=[CH:12]C=[CH:10][CH:9]=1>C([Ti](CC1C=CC=CC=1)(CC1C=CC=CC=1)CC1C=CC=CC=1)C1C=CC=CC=1>[CH3:4][C:5]1[CH:10]=[CH:9][C:8]([CH:13]=[CH2:12])=[CH:7][CH:6]=1

Inputs

Step One
Name
methylalumoxane
Quantity
0.3 g
Type
reactant
Smiles
C[Al]1OCCCC1
Name
Quantity
59 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
10 mol
Type
catalyst
Smiles
C(C1=CC=CC=C1)[Ti](CC1=CC=CC=C1)(CC1=CC=CC=C1)CC1=CC=CC=C1
Step Two
Name
poly-p-methyl-styrene
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
8.5 g of s-PpMS are obtained
CUSTOM
Type
CUSTOM
Details
A film about 100 microns thick is produced by compression molding at a pressure of 2 Kg/cm2 and at a temperature of 230° C
CUSTOM
Type
CUSTOM
Details
An amorphous film is thus obtained

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.5 mmol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05468823

Procedure details

A syndiotactic poly-p-methyl-styrene in powder form is prepared according to the method described in Macromolecules, 1989, 22, 104. p-Methyl-styrene (0.5 mmoles) is polymerized in toluene (59 ml) at 50° C. for 24 hours, in the presence of tetrabenzyltitanium (5·10 moles) and methylalumoxane (0.3 g); 8.5 g of s-PpMS are obtained. A film about 100 microns thick is produced by compression molding at a pressure of 2 Kg/cm2 and at a temperature of 230° C. An amorphous film is thus obtained.
Name
methylalumoxane
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
59 mL
Type
reactant
Reaction Step One
Quantity
10 mol
Type
catalyst
Reaction Step One
[Compound]
Name
poly-p-methyl-styrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Al]1[CH2:7][CH2:6][CH2:5][CH2:4]O1.[C:8]1(C)[CH:13]=[CH:12]C=[CH:10][CH:9]=1>C([Ti](CC1C=CC=CC=1)(CC1C=CC=CC=1)CC1C=CC=CC=1)C1C=CC=CC=1>[CH3:4][C:5]1[CH:10]=[CH:9][C:8]([CH:13]=[CH2:12])=[CH:7][CH:6]=1

Inputs

Step One
Name
methylalumoxane
Quantity
0.3 g
Type
reactant
Smiles
C[Al]1OCCCC1
Name
Quantity
59 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
10 mol
Type
catalyst
Smiles
C(C1=CC=CC=C1)[Ti](CC1=CC=CC=C1)(CC1=CC=CC=C1)CC1=CC=CC=C1
Step Two
Name
poly-p-methyl-styrene
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
8.5 g of s-PpMS are obtained
CUSTOM
Type
CUSTOM
Details
A film about 100 microns thick is produced by compression molding at a pressure of 2 Kg/cm2 and at a temperature of 230° C
CUSTOM
Type
CUSTOM
Details
An amorphous film is thus obtained

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.5 mmol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05468823

Procedure details

A syndiotactic poly-p-methyl-styrene in powder form is prepared according to the method described in Macromolecules, 1989, 22, 104. p-Methyl-styrene (0.5 mmoles) is polymerized in toluene (59 ml) at 50° C. for 24 hours, in the presence of tetrabenzyltitanium (5·10 moles) and methylalumoxane (0.3 g); 8.5 g of s-PpMS are obtained. A film about 100 microns thick is produced by compression molding at a pressure of 2 Kg/cm2 and at a temperature of 230° C. An amorphous film is thus obtained.
Name
methylalumoxane
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
59 mL
Type
reactant
Reaction Step One
Quantity
10 mol
Type
catalyst
Reaction Step One
[Compound]
Name
poly-p-methyl-styrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Al]1[CH2:7][CH2:6][CH2:5][CH2:4]O1.[C:8]1(C)[CH:13]=[CH:12]C=[CH:10][CH:9]=1>C([Ti](CC1C=CC=CC=1)(CC1C=CC=CC=1)CC1C=CC=CC=1)C1C=CC=CC=1>[CH3:4][C:5]1[CH:10]=[CH:9][C:8]([CH:13]=[CH2:12])=[CH:7][CH:6]=1

Inputs

Step One
Name
methylalumoxane
Quantity
0.3 g
Type
reactant
Smiles
C[Al]1OCCCC1
Name
Quantity
59 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
10 mol
Type
catalyst
Smiles
C(C1=CC=CC=C1)[Ti](CC1=CC=CC=C1)(CC1=CC=CC=C1)CC1=CC=CC=C1
Step Two
Name
poly-p-methyl-styrene
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
8.5 g of s-PpMS are obtained
CUSTOM
Type
CUSTOM
Details
A film about 100 microns thick is produced by compression molding at a pressure of 2 Kg/cm2 and at a temperature of 230° C
CUSTOM
Type
CUSTOM
Details
An amorphous film is thus obtained

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.5 mmol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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